molecular formula C9H12N2O2S B2929782 4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione CAS No. 2167953-25-3

4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione

Cat. No.: B2929782
CAS No.: 2167953-25-3
M. Wt: 212.27
InChI Key: NMUPIDIBAXWQRQ-UHFFFAOYSA-N
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Description

4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione: is a chemical compound with a complex structure that includes a benzothiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione typically involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the cyclization of a suitable precursor, followed by oxidation and amination reactions. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its oxidized forms.

  • Reduction: : Reducing the compound to simpler derivatives.

  • Substitution: : Replacing one or more atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, each with different functional groups and properties.

Scientific Research Applications

4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Studied for its potential biological activity.

  • Medicine: : Investigated for its therapeutic properties.

  • Industry: : Employed in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione: can be compared to other similar compounds, such as 1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione . While both compounds share a similar core structure, they differ in their functional groups and properties, making each unique in its applications.

List of Similar Compounds

  • 1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione

  • 4-amino-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine-2,2-dioxide hydrochloride

Properties

IUPAC Name

1-methyl-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-11-9-5-3-2-4-7(9)8(10)6-14(11,12)13/h2-5,8H,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUPIDIBAXWQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(CS1(=O)=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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